molecular formula C13H12F2O3 B13718422 (E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione

(E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione

Cat. No.: B13718422
M. Wt: 254.23 g/mol
InChI Key: CDQCUFBVMKVGBB-GORDUTHDSA-N
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Description

(E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione is an organic compound characterized by the presence of difluoro and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione typically involves multi-step organic reactions. One possible route could include:

    Starting Materials: The synthesis might begin with commercially available starting materials such as 4-methoxybenzaldehyde and 1,1-difluoro-2-propanone.

    Reaction Steps:

    Reaction Conditions: Typical conditions might include the use of a base such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro and methoxy groups could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,1-difluoro-6-phenylhex-5-ene-2,4-dione: Similar structure but lacks the methoxy group.

    (E)-1,1-difluoro-6-(4-hydroxyphenyl)hex-5-ene-2,4-dione: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione might confer unique chemical properties, such as increased electron density and altered reactivity compared to its analogs.

Properties

Molecular Formula

C13H12F2O3

Molecular Weight

254.23 g/mol

IUPAC Name

(E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione

InChI

InChI=1S/C13H12F2O3/c1-18-11-6-3-9(4-7-11)2-5-10(16)8-12(17)13(14)15/h2-7,13H,8H2,1H3/b5-2+

InChI Key

CDQCUFBVMKVGBB-GORDUTHDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)CC(=O)C(F)F

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)CC(=O)C(F)F

Origin of Product

United States

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